molecular formula C20H22N2O B12877184 N-[(4-Butoxyphenyl)methyl]quinolin-8-amine CAS No. 90266-45-8

N-[(4-Butoxyphenyl)methyl]quinolin-8-amine

Cat. No.: B12877184
CAS No.: 90266-45-8
M. Wt: 306.4 g/mol
InChI Key: SJYSGBPRORJBJU-UHFFFAOYSA-N
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Description

N-(4-Butoxybenzyl)quinolin-8-amine is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and material science. The compound features a quinoline core structure substituted with a butoxybenzyl group at the nitrogen atom and an amine group at the 8th position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Butoxybenzyl)quinolin-8-amine typically involves the reaction of 8-aminoquinoline with 4-butoxybenzyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors to ensure better control over reaction conditions and higher yields. The use of catalysts and alternative solvents can also be explored to make the process more efficient and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N-(4-Butoxybenzyl)quinolin-8-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: The amine group at the 8th position can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various N-substituted quinoline derivatives.

Scientific Research Applications

N-(4-Butoxybenzyl)quinolin-8-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial and antimalarial agent.

    Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence and conductivity.

Mechanism of Action

The mechanism of action of N-(4-Butoxybenzyl)quinolin-8-amine involves its interaction with specific molecular targets and pathways. For instance, in its role as an antimicrobial agent, it may inhibit the growth of microorganisms by interfering with their DNA replication or protein synthesis. In cancer research, it may induce apoptosis in cancer cells by targeting specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound of N-(4-Butoxybenzyl)quinolin-8-amine, known for its antimalarial properties.

    8-Aminoquinoline: A precursor in the synthesis of various quinoline derivatives.

    4-Butoxybenzyl Chloride: Used in the synthesis of N-(4-Butoxybenzyl)quinolin-8-amine.

Uniqueness

N-(4-Butoxybenzyl)quinolin-8-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the butoxybenzyl group enhances its lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets.

Properties

CAS No.

90266-45-8

Molecular Formula

C20H22N2O

Molecular Weight

306.4 g/mol

IUPAC Name

N-[(4-butoxyphenyl)methyl]quinolin-8-amine

InChI

InChI=1S/C20H22N2O/c1-2-3-14-23-18-11-9-16(10-12-18)15-22-19-8-4-6-17-7-5-13-21-20(17)19/h4-13,22H,2-3,14-15H2,1H3

InChI Key

SJYSGBPRORJBJU-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)CNC2=CC=CC3=C2N=CC=C3

Origin of Product

United States

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